molecular formula C11H9BrClN B1518616 6-Bromo-4-chloro-2,8-dimethylquinoline CAS No. 1153002-90-4

6-Bromo-4-chloro-2,8-dimethylquinoline

Cat. No.: B1518616
CAS No.: 1153002-90-4
M. Wt: 270.55 g/mol
InChI Key: YJTIVPXNBMXIJP-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2,8-dimethylquinoline is a halogenated quinoline derivative with the molecular formula C11H9BrClN and a molecular weight of 270.55 g/mol. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively, and methyl groups at the 2nd and 8th positions of the quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2,8-dimethylquinoline typically involves the following steps:

  • Bromination: The starting material, 2,8-dimethylquinoline, undergoes bromination to introduce a bromine atom at the 6th position. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions.

  • Chlorination: The brominated intermediate is then subjected to chlorination to introduce a chlorine atom at the 4th position. This step is typically performed using chlorine (Cl2) in the presence of a catalyst, such as ferric chloride (FeCl3), and a solvent like dichloromethane (CH2Cl2).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-2,8-dimethylquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

  • Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 6-bromo-4-chloro-2,8-dimethylquinone.

  • Reduction: Reduced quinoline derivatives, such as this compound dihydrochloride.

  • Substitution: Substituted quinoline derivatives, such as this compound-3-ol.

Scientific Research Applications

6-Bromo-4-chloro-2,8-dimethylquinoline has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and as a tool in molecular biology research.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

6-Bromo-4-chloro-2,8-dimethylquinoline is structurally similar to other halogenated quinolines, such as 6-bromo-2-chloro-4,8-dimethylquinoline and 7-bromo-4-chloro-2,8-dimethylquinoline. its unique substitution pattern and molecular weight distinguish it from these compounds. The presence of both bromine and chlorine atoms at specific positions on the quinoline ring system contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 6-Bromo-2-chloro-4,8-dimethylquinoline

  • 7-Bromo-4-chloro-2,8-dimethylquinoline

  • 8-Bromo-4-chloro-2,6-dimethylquinoline

  • 8-Bromo-4-chloro-6-methylquinoline

This comprehensive overview provides a detailed understanding of 6-Bromo-4-chloro-2,8-dimethylquinoline, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-4-chloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIVPXNBMXIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656296
Record name 6-Bromo-4-chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153002-90-4
Record name 6-Bromo-4-chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1153002-90-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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